C22H19Cl2N3O5S2
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Overview
Description
This compound is a complex organic molecule that contains multiple functional groups, including chlorinated aromatic rings, sulfonamide, and thioamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable acylating agent to form the dichlorophenoxy intermediate.
Coupling with the sulfonamide derivative: The intermediate is then reacted with a sulfonamide derivative under appropriate conditions to form the sulfonamide intermediate.
Thioamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with similar structural features but lacking the sulfonamide and thioamide groups.
4-methoxy-N-(4-sulfamoylphenyl)benzamide: Shares the sulfonamide and aromatic features but differs in the overall structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound C22H19Cl2N3O5S2, identified as a member of the cinnamic acid derivatives, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including data tables, case studies, and detailed analyses of its biological properties.
Chemical Structure and Properties
This compound is characterized by its complex structure featuring two chlorine atoms, a sulfonamide group, and multiple aromatic rings. This structural configuration is believed to enhance its lipophilicity and interaction with biological targets, which is crucial for its pharmacological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound was evaluated against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, as well as mycobacterial strains.
Efficacy Against Bacterial Strains
Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 20.4 ± 0.2 | Comparable to Gentamicin (22.5 ± 0.3) |
Enterococcus faecalis | 19.1 ± 0.2 | Effective against vancomycin-resistant strains |
Mycobacterium smegmatis | 18.5 ± 0.3 | Higher efficacy than isoniazid |
The compound's antibacterial properties were found to be superior or comparable to clinically used antibiotics such as ampicillin and rifampicin .
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising results in cancer research. Evaluations on various cancer cell lines indicated that the compound possesses significant cytotoxic effects.
Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (μg/mL) |
---|---|
MCF-7 (breast cancer) | 40.74 ± 2.19 |
MDA-MB-231 (breast cancer) | 45.17 ± 2.36 |
Primary porcine macrophages | Insignificant cytotoxicity |
The IC50 values suggest that this compound is effective in inhibiting the growth of breast cancer cells while exhibiting low toxicity toward primary mammalian cells, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The introduction of halogen atoms into the molecule has been associated with enhanced antibacterial activity. Studies suggest that the lipophilicity of the compound plays a significant role in its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its bioactivity .
Case Studies
- Antimicrobial Efficacy Study : A recent study synthesized a series of cinnamic anilides, including this compound, and assessed their antimicrobial properties against several pathogens. The findings indicated that the compound exhibited a broad spectrum of action against both gram-positive bacteria and mycobacteria, outperforming many existing antibiotics in specific tests .
- Cytotoxicity Assessment : Another investigation focused on the anticancer potential of this compound by evaluating its effects on human breast cancer cell lines. The results demonstrated that it effectively inhibited cell proliferation with minimal cytotoxic effects on normal cells .
Properties
Molecular Formula |
C22H19Cl2N3O5S2 |
---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
N'-[2-(2,4-dichlorophenoxy)acetyl]-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanehydrazide |
InChI |
InChI=1S/C22H19Cl2N3O5S2/c1-31-15-4-2-3-13(9-15)10-18-21(30)27(22(33)34-18)8-7-19(28)25-26-20(29)12-32-17-6-5-14(23)11-16(17)24/h2-6,9-11H,7-8,12H2,1H3,(H,25,28)(H,26,29)/b18-10- |
InChI Key |
KEUCSYRTNHBVGQ-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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